molecular formula C8H15NO B14747210 2-(Cyclohexylideneamino)ethan-1-ol CAS No. 2875-38-9

2-(Cyclohexylideneamino)ethan-1-ol

Cat. No.: B14747210
CAS No.: 2875-38-9
M. Wt: 141.21 g/mol
InChI Key: OKPMIZBLVWRAJW-UHFFFAOYSA-N
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Description

2-(Cyclohexylideneamino)ethan-1-ol is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Structurally, this molecule features a cyclohexylidene group linked to an ethanolamine moiety via an imine bond. Compounds with similar structures, such as Schiff bases, are investigated for their corrosion inhibition properties on metals like mild steel in acidic environments . These inhibitors often function by adsorbing onto the metal surface, forming a protective film that mitigates corrosion . Furthermore, the molecule's structure suggests potential as a versatile building block or intermediate in organic synthesis and materials science. Related amino alcohol compounds are utilized in formulating surfactants and fuel additives . Researchers can explore its application in developing novel polymers, chelating agents, or other functional materials.

Properties

CAS No.

2875-38-9

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(cyclohexylideneamino)ethanol

InChI

InChI=1S/C8H15NO/c10-7-6-9-8-4-2-1-3-5-8/h10H,1-7H2

InChI Key

OKPMIZBLVWRAJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCCO)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylideneamino)ethan-1-ol typically involves the reaction of cyclohexanone with ethanolamine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include cyclohexanone, ethanolamine, and a suitable acid or base catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylideneamino)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Cyclohexylideneamino)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexylideneamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares molecular formulas, weights, and functional groups of 2-(Cyclohexylideneamino)ethan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups
This compound (Target) C₈H₁₅NO* ~141.21* -OH, -C=N- (imine)
2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol C₉H₁₇NO 155.24 -OH, -NH- (amine), cyclohexene
2-(Ethylmethylamino)ethanol C₅H₁₃NO 103.16 -OH, tertiary amine
2-[(2-Methylcyclohexyl)amino]ethan-1-ol C₉H₁₉NO 157.25 -OH, secondary amine, methylcyclohexyl
1-(N,N-Diethylamino)-2-(3-indolyl)ethan-1-ol C₁₄H₂₀N₂O 232.33 -OH, tertiary amine, indole

*Estimated based on structural analysis.

Key Observations:
  • Compounds with cyclohexyl/cyclohexene substituents (e.g., 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol) exhibit higher molecular weights and lipophilicity compared to simpler amines like 2-(Ethylmethylamino)ethanol .

Q & A

Q. What are the optimal synthetic routes for 2-(Cyclohexylideneamino)ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Catalysts and Solvents : Cyclohexenyl hydroperoxide hydrogenolysis with palladium chloride (PdCl₂) or magnesium acetate in hexane is a validated pathway for similar cyclohexenol derivatives . For the target compound, analogous strategies using cyclohexylideneamine precursors with hydroxylation steps are recommended.
  • Reaction Optimization : Temperature control (e.g., room temperature for mild reactions) and solvent polarity adjustments (e.g., methanol for hydroxyl group stabilization) are critical. Neutralization steps with potassium carbonate or hydrochloric acid may minimize side reactions .
  • Yield Considerations : Pilot studies should compare catalytic efficiency (e.g., PdCl₂ vs. SnCl₂·2H₂O) and solvent effects (hexane vs. methanol) using gas chromatography (GC) or HPLC for purity assessment.

Q. How can researchers characterize this compound’s structural and spectral properties?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve cyclohexylideneamino and ethanol moieties. For example, hydroxyl protons appear as broad singlets (~1–5 ppm), while cyclohexylidene protons show multiplet splitting .
    • GC-MS : Analyze volatility and fragmentation patterns under electron ionization (EI). Compare retention indices with databases like NIST .
  • Computational Validation : Optimize molecular geometry using density functional theory (DFT) and compare simulated IR/Raman spectra with experimental data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for volatile steps .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via certified hazardous waste services. Avoid aqueous rinses to prevent environmental contamination .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to minimize oxidation .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., solubility, activity coefficients) of this compound affect its reactivity in mixed-solvent systems?

Methodological Answer:

  • Thermodynamic Modeling : Apply the Non-Random Two-Liquid (NRTL) or Wilson equations to predict activity coefficients in binary/ternary solvent mixtures (e.g., ethanol-water-hexane). Parameters like α₁₂ (nonrandomness factor) can be derived from vapor-liquid equilibrium (VLE) data .
  • Experimental Validation : Measure solubility via gravimetric analysis in solvents of varying polarity (e.g., DMSO, THF). Correlate results with Hansen solubility parameters .

Q. What computational approaches are suitable for predicting the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes or receptors). Parameterize force fields (e.g., AMBER) for the compound’s hydroxyl and cyclohexylidene groups .
  • QSAR Modeling : Train neural networks on datasets of analogous compounds (e.g., phenethylamine derivatives) to predict bioavailability or toxicity. Include descriptors like logP and topological polar surface area (TPSA) .

Q. How can researchers resolve contradictions in reported reaction mechanisms for cyclohexylideneamino-alcohol derivatives?

Methodological Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}O-H₂O) to trace hydroxyl group origins in hydrolysis reactions. Monitor intermediates via in-situ FTIR or LC-MS .
  • Kinetic Isotope Effects (KIE) : Compare rate constants (kH/kDk_H/k_D) for proton-transfer steps to distinguish between concerted vs. stepwise pathways .

Q. What strategies optimize the enantiomeric resolution of this compound for chiral synthesis?

Methodological Answer:

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IB) with hexane:isopropanol mobile phases. Optimize flow rates and temperature for baseline separation .
  • Asymmetric Catalysis : Screen chiral ligands (e.g., BINAP) in hydrogenation reactions to enhance enantiomeric excess (ee). Monitor ee via polarimetry or chiral HPLC .

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